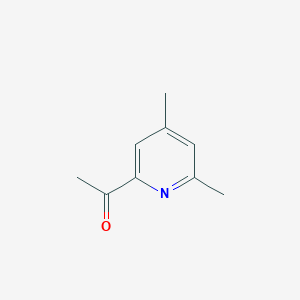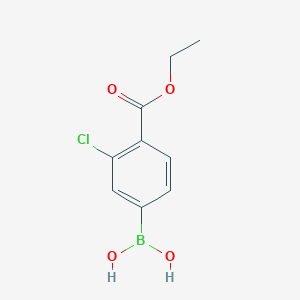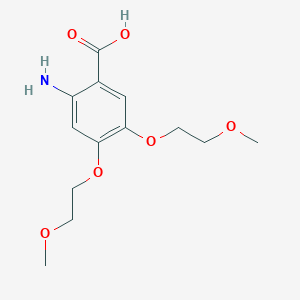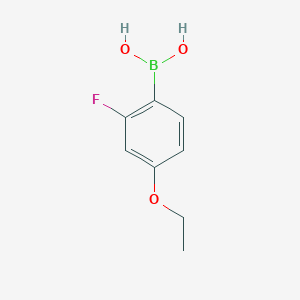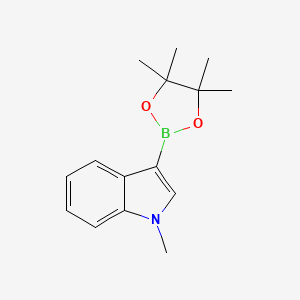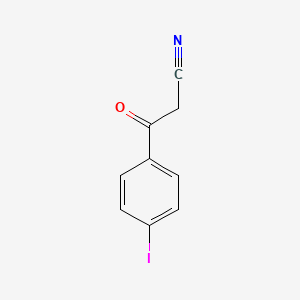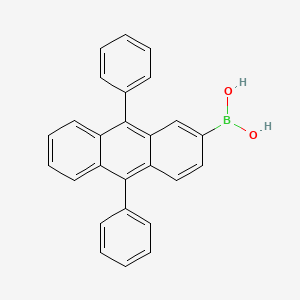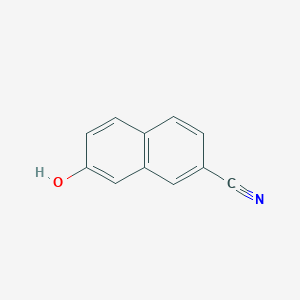
7-羟基-2-萘腈
描述
7-Hydroxy-2-naphthonitrile is a chemical compound with the molecular formula C11H7NO . It has an average mass of 169.179 Da and a monoisotopic mass of 169.052765 Da .
Molecular Structure Analysis
The molecular structure of 7-Hydroxy-2-naphthonitrile consists of a naphthalene ring, which is a type of polycyclic aromatic hydrocarbon made up of two fused benzene rings . Attached to this structure is a hydroxy group (OH) at the 7th position and a nitrile group (CN) at the 2nd position .Chemical Reactions Analysis
While specific chemical reactions involving 7-Hydroxy-2-naphthonitrile are not available, nitriles in general can undergo several types of reactions. These include hydrolysis, reduction to primary amines, and reaction with Grignard reagents .Physical And Chemical Properties Analysis
7-Hydroxy-2-naphthonitrile has a density of 1.3±0.1 g/cm3, a boiling point of 383.1±15.0 °C at 760 mmHg, and a flash point of 185.5±20.4 °C . It has a molar refractivity of 50.4±0.4 cm3, a polar surface area of 44 Å2, and a molar volume of 131.5±5.0 cm3 .科学研究应用
芳香化合物的光反应
7-羟基-2-萘腈参与光化学反应,特别是与烷基乙烯醚反应,生成环加成物和环丁烯。这些反应在研究芳香化合物在光化学条件下的行为方面具有重要意义,为反应机制和产物产率提供了见解 (Mizuno, Pac, & Sakurai, 1975)。
太阳能电池中的合成和表征
这种化合物还被用于合成具有羟基和羧酸基取代基的新型四取代萘酞菁。这些化合物已在染料敏化光电化学太阳能电池中得到评估,突显了其在可再生能源技术中的潜力 (Li et al., 2002)。
生物重要化合物的合成
7-羟基-2-萘腈还用于合成生物重要化合物。其中包括已被用于抗菌和抗真菌活性筛选的2-芳基-2,3-二氢萘并[2,1-b]呋[3,2-b]吡啶-4(1H)-酮 (Nagaraja et al., 2006)。
有机发光二极管(OLEDs)
该化合物在合成源自席夫碱的有机锡化合物方面起着关键作用。这些化合物用于有机发光二极管(OLEDs),有助于推动显示和照明技术的进步 (García-López等,2014)。
阴离子的荧光传感
它在开发用于阴离子的荧光传感器方面发挥作用,当加入阴离子时观察到显著的红移荧光发射。这种应用在化学传感和分析中具有重要意义 (Zhang, Guo, Wu, & Jiang, 2003)。
腐蚀抑制研究
已对7-羟基-2-萘腈衍生物在酸性环境中对轻钢的腐蚀抑制效率进行了研究。这项研究对材料科学至关重要,特别是在了解和预防工业应用中的腐蚀方面 (Singh et al., 2016)。
属性
IUPAC Name |
7-hydroxynaphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBPHZSDBOVNAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623774 | |
| Record name | 7-Hydroxynaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130200-58-7 | |
| Record name | 7-Hydroxynaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-methyl 2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetamido)-3-phenylpropanoate](/img/structure/B1593142.png)
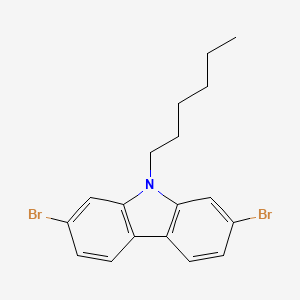
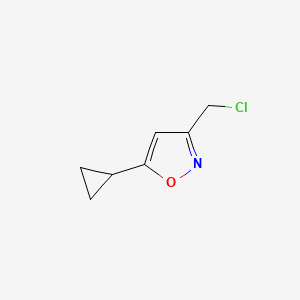
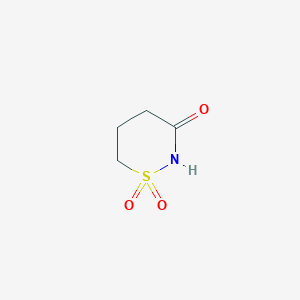
![1-Oxa-9-azaspiro[5.5]undecane](/img/structure/B1593152.png)
